N-(4-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetamide
Description
N-(4-Chlorophenyl)-2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic imidazole derivative characterized by a 4-chlorophenylacetamide moiety linked via a sulfanyl (-S-) group to a 1,5-disubstituted imidazole core. The imidazole ring is functionalized at the N1 position with a furan-2-ylmethyl group and at the C5 position with a phenyl substituent. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in kinase inhibition or antimicrobial applications .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S/c23-17-8-10-18(11-9-17)25-21(27)15-29-22-24-13-20(16-5-2-1-3-6-16)26(22)14-19-7-4-12-28-19/h1-13H,14-15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAPTSQZNCVCCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetamide, with the CAS number 1207021-56-4, is a compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant structure-activity relationships (SAR).
Chemical Structure
The molecular formula for this compound is C22H18ClN3O2S, with a molecular weight of 423.9 g/mol. The structural characteristics include a chlorophenyl group and an imidazole derivative linked through a sulfanyl acetamide moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds featuring imidazole rings have shown promising results in inhibiting tumor growth:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 |
| Compound 10 | A-431 | 1.98 ± 1.22 |
The presence of electron-donating groups on the phenyl ring enhances activity by stabilizing the interaction with target proteins involved in cell proliferation and survival pathways .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. It has demonstrated moderate to strong activity against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
These findings suggest that the compound may interact with bacterial cell membranes or inhibit essential bacterial enzymes .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Receptor Modulation : The imidazole moiety is known to interact with various G-protein coupled receptors (GPCRs), potentially modulating signaling pathways critical for cell survival .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the phenyl and imidazole rings significantly affect biological activity. For instance:
- Chloro Substitution : The presence of a chlorine atom on the phenyl ring enhances lipophilicity and receptor binding affinity.
- Furan Integration : The furan moiety contributes to the compound's ability to penetrate cellular membranes, increasing bioavailability.
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- A study on thiazole derivatives demonstrated that modifications led to enhanced anticancer properties when tested against human glioblastoma cells.
- Another investigation into imidazole-containing compounds showed significant antibacterial effects against resistant strains of bacteria, suggesting a potential therapeutic application.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have indicated that imidazole derivatives, including those similar to N-(4-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetamide, exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines, suggesting potential as chemotherapeutic agents .
- Antimicrobial Properties :
- Enzyme Inhibition :
Chemical Synthesis and Development
This compound can be synthesized through various chemical pathways involving the reaction of imidazole derivatives with furan-based compounds. This synthesis is crucial for developing libraries of related compounds for screening in drug discovery programs.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that imidazole derivatives inhibited cancer cell growth by inducing apoptosis. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential. |
| Study 3 | Enzyme Inhibition | Identified specific enzymes inhibited by similar compounds, suggesting pathways for therapeutic intervention in metabolic diseases. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on structural variations, physicochemical properties, and biological implications.
N-(4-Chlorophenyl)-2-[(1-Methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 338426-25-8)
- Structural Differences : The N1 substituent is a methyl group instead of a furan-2-ylmethyl group.
- Lower lipophilicity (calculated logP: 3.8 vs. 4.2 for the furan analog) due to the absence of the aromatic furan ring .
- Synthesis : Similar pathways involve thioether formation between 2-mercaptoimidazole derivatives and chloroacetamide intermediates.
N-{4-[4-(4-Fluorophenyl)-1-Methyl-2-[(R)-Methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide Dihydrate
- Structural Differences :
- Sulfoxide (-SO-) instead of sulfanyl (-S-).
- Pyridyl and 4-fluorophenyl substituents replace the phenyl and chlorophenyl groups.
- Impact :
- Synthesis : Oxidative conversion of thioether to sulfoxide using NaIO4 .
N-(4-(((1-((2-Chlorophenyl)methyl)-5-Methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl) Acetamide (CAS 1797879-13-0)
- Structural Differences : Sulfonamide (-SO2NH-) linker instead of sulfanyl (-S-); 2-chlorophenylmethyl at N1.
- Impact :
Cyazofamid (CAS 120116-88-3)
- Structural Differences: Imidazole sulfonamide with cyano and p-tolyl groups.
- Impact: Agricultural fungicide targeting mitochondrial complex III (Ki: 0.3 µM). Cyano group enhances electrophilicity, enabling covalent interactions with biological targets .
Comparative Data Table
Key Research Findings
Sulfur Oxidation State : Sulfanyl (-S-) derivatives exhibit lower polarity but higher membrane permeability than sulfoxides (-SO-), favoring central nervous system penetration .
Chirality: Sulfoxides (e.g., the (R)-enantiomer in ) demonstrate enantiomer-specific activity, a consideration absent in non-chiral thioethers .
Functional Group Trade-offs : Sulfonamides (e.g., CAS 1797879-13-0) offer superior metabolic stability but may incur higher toxicity risks due to reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
